molecular formula C8H11F3N2O B1311763 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- CAS No. 122431-41-8

1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)-

Cat. No.: B1311763
CAS No.: 122431-41-8
M. Wt: 208.18 g/mol
InChI Key: UYGXIUVQGMFJNI-UHFFFAOYSA-N
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Description

1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a hydroxyl group at position 5, a tert-butyl group at position 1, and a trifluoromethyl group at position 3

Preparation Methods

The synthesis of 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions typically include the use of acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 5 can be oxidized to form a carbonyl group, resulting in the formation of pyrazolone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group, to form difluoromethyl or monofluoromethyl derivatives. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: The tert-butyl and trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 5 can form hydrogen bonds with biological molecules, influencing their structure and function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- can be compared with other similar compounds, such as:

    1H-Pyrazol-5-ol, 1-methyl-3-(trifluoromethyl)-: This compound has a methyl group instead of a tert-butyl group at position 1, resulting in different chemical properties and reactivity.

    1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-methyl-: This compound has a methyl group instead of a trifluoromethyl group at position 3, leading to variations in its biological activities and applications.

The unique combination of substituents in 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)- contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

2-tert-butyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2O/c1-7(2,3)13-6(14)4-5(12-13)8(9,10)11/h4,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGXIUVQGMFJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434156
Record name 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122431-41-8
Record name 1H-Pyrazol-5-ol, 1-(1,1-dimethylethyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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